molecular formula C20H21FN4O4 B2913456 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide CAS No. 894039-23-7

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

Cat. No. B2913456
CAS RN: 894039-23-7
M. Wt: 400.41
InChI Key: MHPQKDMILQTPEH-UHFFFAOYSA-N
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Description

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21FN4O4 and its molecular weight is 400.41. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis and Antipsychotic Potential

Conformationally restricted compounds, including those related to the structure , have been synthesized and evaluated for their potential as antipsychotic agents. These compounds have shown affinity for dopamine and serotonin receptors, which are critical targets in the development of antipsychotic drugs. The research indicates that the potency and selectivity of these compounds depend significantly on the amine fragment connected to their structure, suggesting their relevance in designing drugs with improved efficacy and reduced side effects for treating psychotic disorders (Raviña et al., 2000).

Neuroinflammation Imaging

Another study focused on developing ligands for PET imaging of neuroinflammation, a critical aspect of neurodegenerative diseases like Alzheimer's. Compounds structurally similar to the one mentioned have been synthesized for this purpose, demonstrating the potential to image colony-stimulating factor 1 receptor (CSF1R) in vivo. This research underscores the importance of these compounds in advancing our understanding of neuroinflammation and providing new avenues for diagnosing and monitoring neurodegenerative diseases (Lee et al., 2022).

Dopamine Receptor Imaging

In the field of positron emission tomography (PET), carbon-11-labeled carboxamide derivatives, related in structure to the compound , have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These developments are crucial for understanding the dopaminergic system's role in various neuropsychiatric conditions, offering insights into the brain's dopamine dynamics and aiding in the diagnosis and treatment of disorders characterized by dopaminergic dysfunction (Gao et al., 2008).

Serotonin Receptor Antagonists

Compounds structurally related to "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide" have been prepared as selective and high-affinity serotonin 5-HT1A receptor antagonists. These developments are significant for psychiatric research, offering potential new treatments for disorders involving serotonin dysregulation, such as depression, anxiety, and schizophrenia (García et al., 2014).

Met Kinase Inhibition

Research into selective Met kinase inhibitors has identified compounds with structural similarities to the one mentioned, highlighting their role in cancer treatment. These inhibitors have shown promise in tumor growth inhibition, demonstrating the potential of such compounds in developing targeted cancer therapies (Schroeder et al., 2009).

properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4/c21-14-3-5-16(6-4-14)25-13-15(12-18(25)26)22-20(28)24-9-7-23(8-10-24)19(27)17-2-1-11-29-17/h1-6,11,15H,7-10,12-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPQKDMILQTPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.